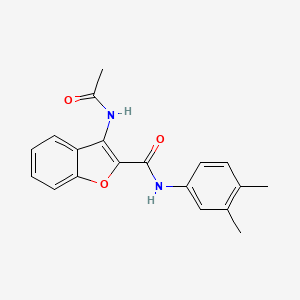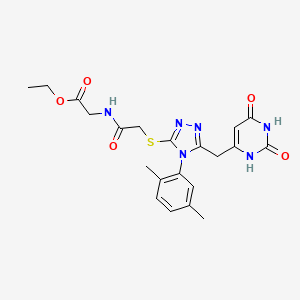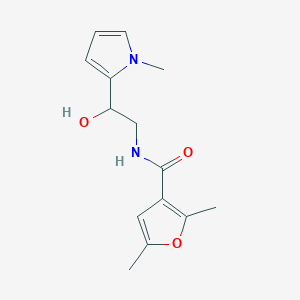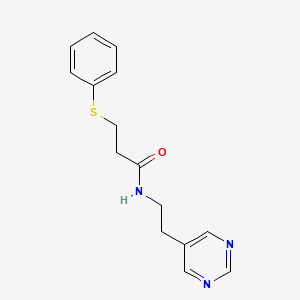![molecular formula C19H29N3O4S B2801540 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415463-53-3](/img/structure/B2801540.png)
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea, also known as DTOMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication, protein synthesis, and cell division. Additionally, 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to exhibit antifungal and antibacterial activity against various strains of fungi and bacteria. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea.
実験室実験の利点と制限
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has several advantages that make it an attractive compound for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity against various cancer cell lines, fungi, and bacteria. However, there are also some limitations associated with 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One potential direction is to explore its potential use as an anticancer agent in vivo, as most of the studies conducted so far have been in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea and to identify potential targets for drug development. Furthermore, the potential use of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea as an antifungal and antibacterial agent should also be explored further. Overall, 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has significant potential for various applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
合成法
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can be synthesized through a multi-step process, which involves the reaction of 2,3-dimethoxybenzaldehyde with thiomorpholine to form the corresponding Schiff base. The Schiff base is then reacted with oxalyldihydrazide to form the hydrazone intermediate, which is further reacted with 4-isothiocyanatomethylmorpholine to yield the final product, 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been explored as a potential anticancer agent, as it has been found to exhibit potent cytotoxic activity against various cancer cell lines. Additionally, 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has also been investigated for its potential use as an antifungal and antibacterial agent.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-24-16-5-3-4-15(17(16)25-2)21-18(23)20-14-19(6-10-26-11-7-19)22-8-12-27-13-9-22/h3-5H,6-14H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCXAHDLLHQBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)



![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)
![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)

![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)


![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)